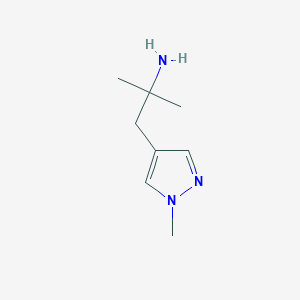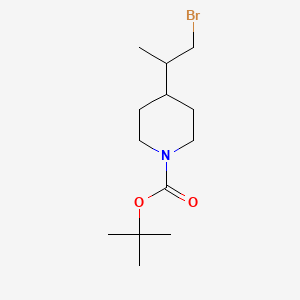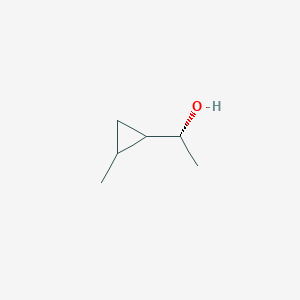
(1R)-1-(2-methylcyclopropyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2-methylcyclopropyl)ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-methylcyclopropyl)ethan-1-ol typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. Catalysts and reaction conditions would be fine-tuned to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(2-methylcyclopropyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents such as PCC or KMnO4.
Reduction: Reduction of the hydroxyl group to an alkane using reagents like LiAlH4.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous conditions.
Substitution: PBr3 or SOCl2 for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be a precursor for pharmaceutical compounds.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2-methylcyclopropyl)ethan-1-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be governed by the electronic and steric properties of the cyclopropyl and hydroxyl groups.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(cyclopropyl)ethan-1-ol: Lacks the methyl group on the cyclopropyl ring.
(1R)-1-(2-methylcyclopropyl)propan-1-ol: Has an additional carbon in the backbone.
Uniqueness
(1R)-1-(2-methylcyclopropyl)ethan-1-ol is unique due to the presence of the methyl group on the cyclopropyl ring, which can influence its reactivity and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C6H12O |
|---|---|
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
(1R)-1-(2-methylcyclopropyl)ethanol |
InChI |
InChI=1S/C6H12O/c1-4-3-6(4)5(2)7/h4-7H,3H2,1-2H3/t4?,5-,6?/m1/s1 |
Clave InChI |
WLNGEWJRGOHNAA-INWUZDNDSA-N |
SMILES isomérico |
CC1CC1[C@@H](C)O |
SMILES canónico |
CC1CC1C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


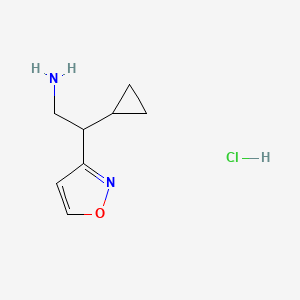
![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)
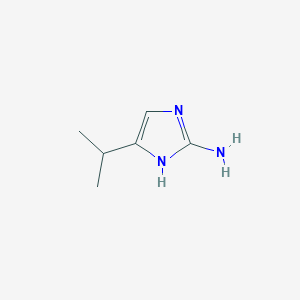
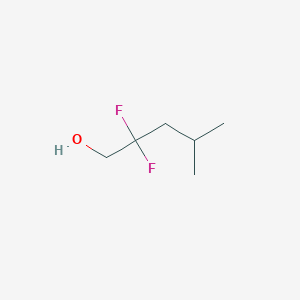
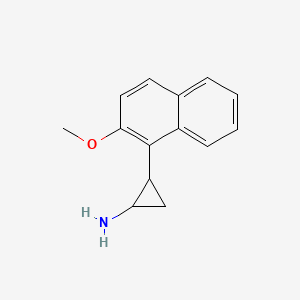
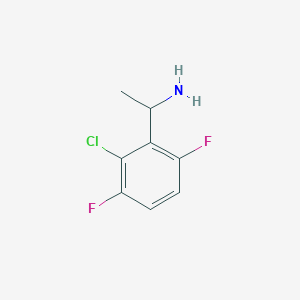
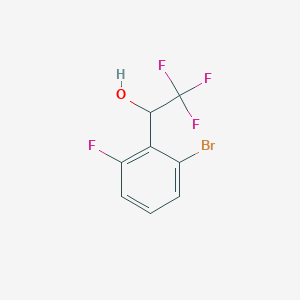
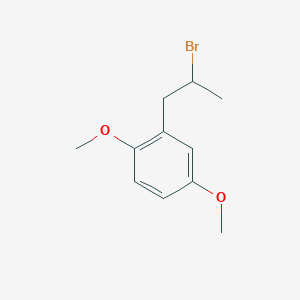

![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)


